

Application Notes and Protocols: Sodium 6-hydroxynaphthalene-2-sulfonate in Textile Dye Manufacturing

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Compound of Interest

Compound Name: Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B147194

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Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, is a pivotal intermediate in the synthesis of a wide array of azo dyes used extensively in the textile industry.^{[1][2]} Its chemical structure, featuring a naphthalene ring substituted with both a hydroxyl and a sulfonic acid group, makes it an excellent coupling component. When it reacts with a diazonium salt, it forms a stable azo compound, which is the chromophore responsible for the dye's color.^[1] Dyes derived from this compound are noted for their vibrant shades, good dyeability, and satisfactory light and wash fastness, making them valuable for coloring various fibers.^[1] This document provides detailed application notes, experimental protocols, and visualizations for the use of **Sodium 6-hydroxynaphthalene-2-sulfonate** in the manufacturing of textile dyes.

Quantitative Data Summary

The following table summarizes key quantitative data related to **Sodium 6-hydroxynaphthalene-2-sulfonate** and its application in dye synthesis, compiled from various sources.

Parameter	Value	Source
Chemical Properties of Sodium 6-hydroxynaphthalene-2-sulfonate		
Molar Mass	246.21 g/mol (anhydrous basis)	[3]
Melting Point	>300 °C	[3][4]
Purity	>98%	[5][6]
Appearance	Grayish white to light-colored powder or crystalline solid	[4][7]
Solubility	Soluble in water	[5]
Reaction Conditions for Azo Dye Synthesis		
Diazotization Temperature	Below 10 °C	
Coupling Reaction Temperature	Below 10 °C	[8]
Coupling Reaction pH	~9 (alkaline)	[8]

Experimental Protocols

The synthesis of azo dyes using **Sodium 6-hydroxynaphthalene-2-sulfonate** is typically a two-step process: 1) diazotization of an aromatic amine and 2) coupling of the resulting diazonium salt with **Sodium 6-hydroxynaphthalene-2-sulfonate**.

1. Preparation of the Diazonium Salt (Example: Diazotization of Sulfanilic Acid)

This protocol is a representative procedure for the diazotization of an aromatic amine.

- Materials:
 - Sulfanilic acid

- Sodium carbonate (Na_2CO_3)
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Ice
- Distilled water
- Procedure:
 - In a beaker, dissolve sulfanilic acid and sodium carbonate in water. Heat the mixture gently to obtain a clear solution.
 - In a separate beaker, prepare a solution of sodium nitrite in water.
 - Cool both solutions in an ice-water bath.
 - To a third beaker containing concentrated HCl , also cooled in an ice bath, add the sulfanilic acid solution.
 - Slowly add the sodium nitrite solution to the acidic sulfanilic acid solution while maintaining the temperature below $10\text{ }^\circ\text{C}$ with constant stirring.[8]
 - The completion of diazotization can be confirmed by testing with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
 - The resulting solution contains the diazonium salt and should be used promptly in the subsequent coupling reaction.

2. Azo Coupling Reaction

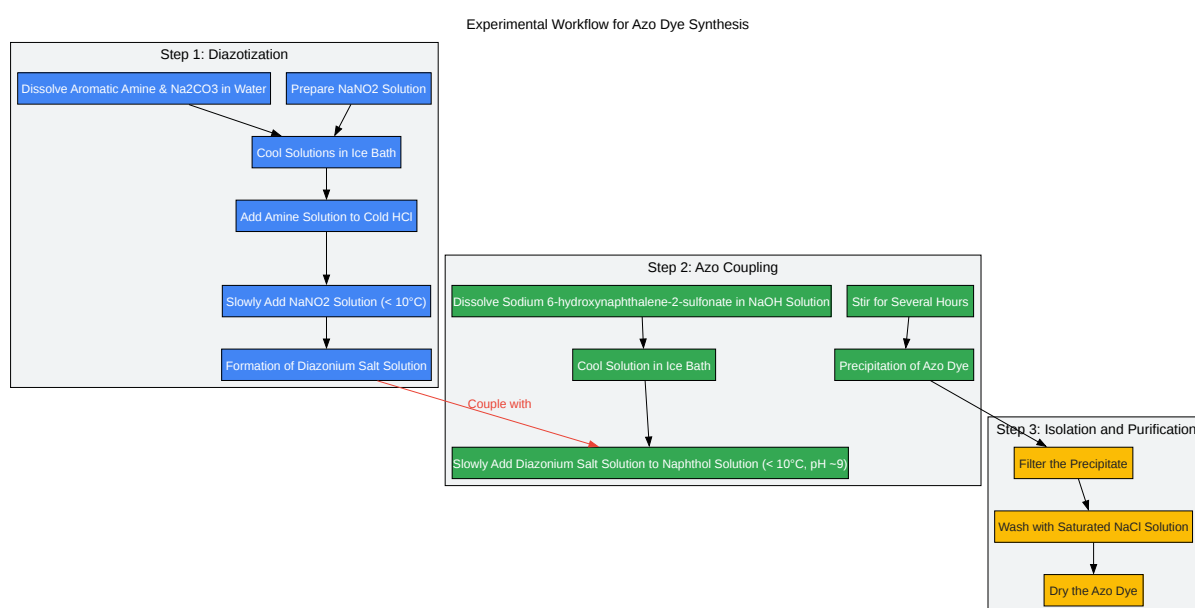
This protocol describes the coupling of the prepared diazonium salt with **Sodium 6-hydroxynaphthalene-2-sulfonate**.

- Materials:
 - Diazonium salt solution (from Protocol 1)

- **Sodium 6-hydroxynaphthalene-2-sulfonate** (Schaeffer's salt)
- Sodium hydroxide (NaOH) solution (e.g., 30%)
- Sodium chloride (NaCl) solution (saturated)
- Ice
- Distilled water
- Procedure:
 - Dissolve an equimolar amount of **Sodium 6-hydroxynaphthalene-2-sulfonate** in an aqueous sodium hydroxide solution in a beaker.[8]
 - Cool this solution in an ice-water bath to below 10 °C.[8]
 - Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of **Sodium 6-hydroxynaphthalene-2-sulfonate** with continuous stirring.[8]
 - Maintain the temperature below 10 °C and the pH at approximately 9 by adding more sodium hydroxide solution as needed.[8]
 - Continue stirring the reaction mixture for a few hours in the ice bath to ensure complete coupling.[8] The formation of a colored precipitate indicates the synthesis of the azo dye.
 - Filter the precipitated dye using vacuum filtration.
 - Wash the dye with a saturated sodium chloride solution to remove impurities.[8]
 - Dry the synthesized dye in an oven at a suitable temperature.

Visualizations

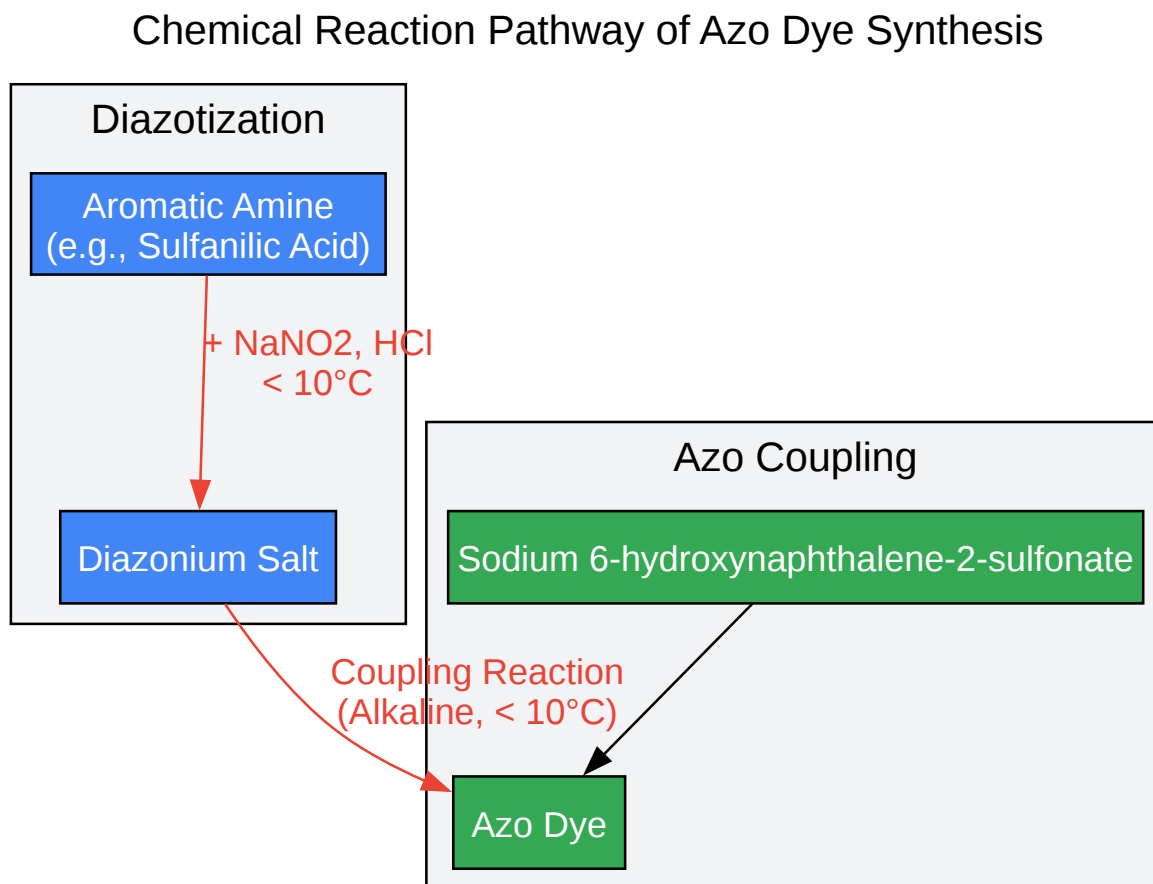
Experimental Workflow for Azo Dye Synthesis



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Caption: A flowchart illustrating the key stages in the synthesis of an azo dye.

Chemical Reaction Pathway for Azo Dye Synthesis



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Caption: The two-step chemical reaction pathway for synthesizing an azo dye.

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